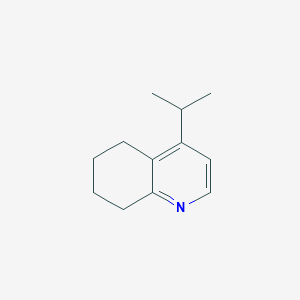
4-Isopropyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are semi-hydrogenated derivatives of quinoline, which are known for their diverse applications in medicinal chemistry . This compound is characterized by the presence of an isopropyl group at the 4th position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of the corresponding quinoline derivative using heterogeneous catalysts . Another method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with isobutyric aldehyde, cyanothioacetamide, and alkyl halides .
Industrial Production Methods
Industrial production of tetrahydroquinolines typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully hydrogenated quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include various substituted quinolines, fully hydrogenated quinolines, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Isopropyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroquinolines have been found to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isopropyl-5,6,7,8-tetrahydroquinoline include:
5,6,7,8-Tetrahydroquinoline: The parent compound without the isopropyl group.
4-Ethyl-5,6,7,8-tetrahydroquinoline: A similar compound with an ethyl group instead of an isopropyl group.
4-Methyl-5,6,7,8-tetrahydroquinoline: A derivative with a methyl group at the 4th position.
Uniqueness
The presence of the isopropyl group at the 4th position of this compound imparts unique chemical and biological properties to the compound.
Properties
CAS No. |
59968-83-1 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-propan-2-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
QBUVQLWKGWQAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


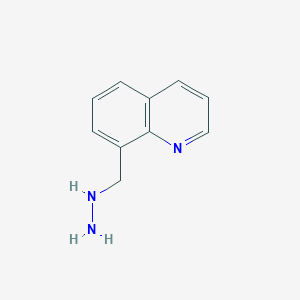

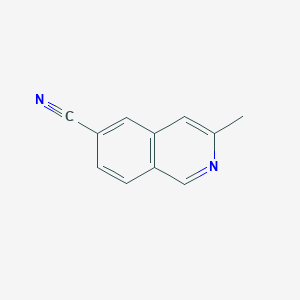
![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)
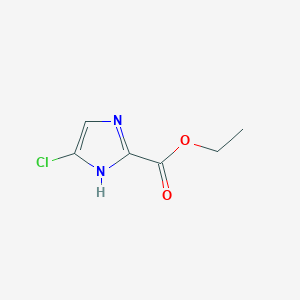



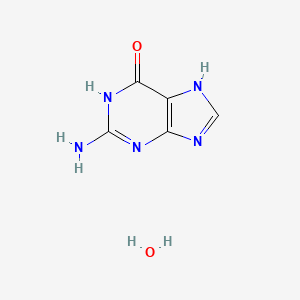

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)
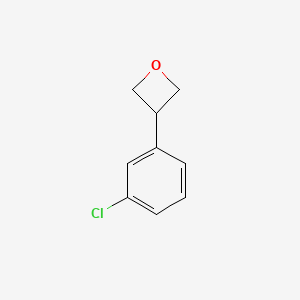
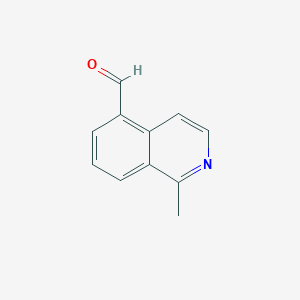
![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
